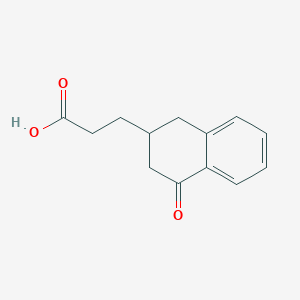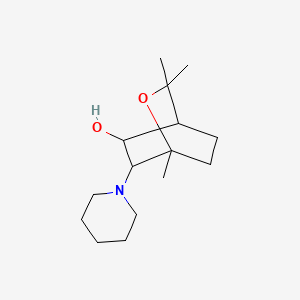
1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure that includes an indole core, a carboxamide group, and a pyridine ring, making it a subject of interest in various scientific research fields.
准备方法
The synthesis of 1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)- typically involves multiple steps, including the formation of the indole core, the introduction of the carboxamide group, and the attachment of the pyridine ring. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via amidation reactions, where an amine reacts with a carboxylic acid derivative.
Attachment of the Pyridine Ring: This step may involve nucleophilic substitution reactions, where the pyridine ring is introduced through the reaction of a suitable pyridine derivative with the indole core.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using automated synthesis equipment and advanced purification techniques.
化学反应分析
1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indole core, carboxamide group, or pyridine ring.
科学研究应用
1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用机制
The mechanism of action of 1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
相似化合物的比较
1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)- can be compared with other indole derivatives, such as:
1H-Indole-3-carboxamide: Similar structure but with a carboxamide group at the 3-position instead of the 2-position.
1H-Indole-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
1H-Indole-2-carboxaldehyde: Features a carboxaldehyde group at the 2-position.
The uniqueness of 1H-Indole-2-carboxamide, N-methyl-N-(2-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)ethyl)- lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
136817-09-9 |
|---|---|
分子式 |
C21H27N5O |
分子量 |
365.5 g/mol |
IUPAC 名称 |
N-methyl-N-[2-[methyl-[3-(propan-2-ylamino)pyridin-2-yl]amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H27N5O/c1-15(2)23-18-10-7-11-22-20(18)25(3)12-13-26(4)21(27)19-14-16-8-5-6-9-17(16)24-19/h5-11,14-15,23-24H,12-13H2,1-4H3 |
InChI 键 |
BWUOQPQLJPNGFD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=C(N=CC=C1)N(C)CCN(C)C(=O)C2=CC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


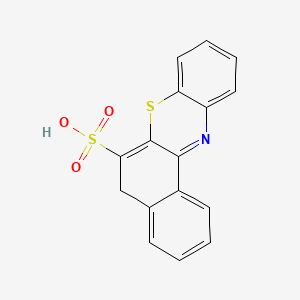
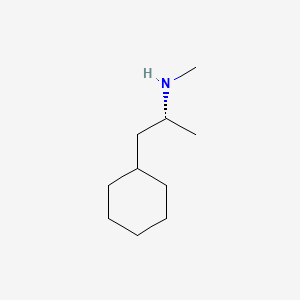


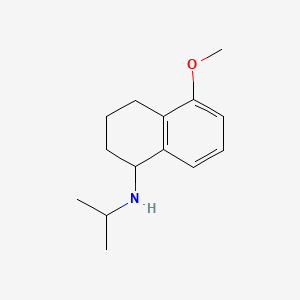
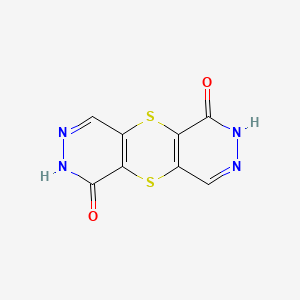

![2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12800956.png)
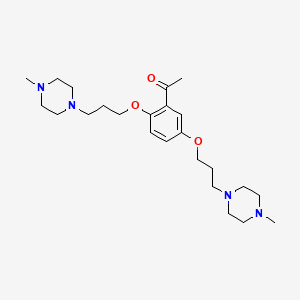
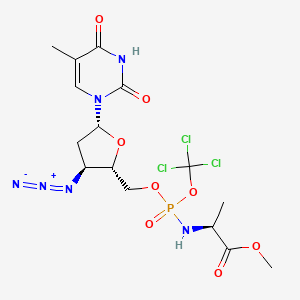
![N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine](/img/structure/B12800976.png)

